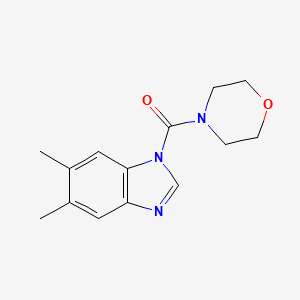

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE

Description

Properties

IUPAC Name |

(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMNQJABHOOGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:

Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the benzodiazole core.

Methylation: The methyl groups at positions 5 and 6 can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Dihydrobenzodiazole derivatives.

Substitution Products: Functionalized benzodiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzodiazole derivatives, including 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole, as anticancer agents. Benzodiazoles are known for their ability to inhibit key enzymes involved in cancer progression:

- Mechanism of Action : The compound may act by disrupting microtubule formation or inhibiting specific kinases involved in cell cycle regulation. For instance, similar compounds have shown efficacy in inducing mitotic arrest and apoptosis in cancer cells through the activation of signaling pathways such as JNK .

Antimicrobial Properties

Benzodiazole derivatives have also been investigated for their antimicrobial properties. The electron-rich nature of the benzodiazole ring enhances its ability to interact with bacterial membranes or inhibit bacterial enzymes:

- In Vitro Studies : Compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, suggesting potential as broad-spectrum antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazole derivatives are well-documented. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes:

- Case Studies : In specific studies, derivatives exhibited IC50 values in the nanomolar range for COX inhibition, significantly reducing inflammation in animal models compared to standard treatments like diclofenac .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science:

Polymer Chemistry

The compound can serve as a building block for synthesizing advanced polymers with desirable thermal and mechanical properties:

- Polymerization Studies : Preliminary studies have indicated that incorporating benzodiazole units into polymer chains can enhance thermal stability and UV resistance .

Data Summary Table

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The morpholine group could enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole with benzimidazole-based analogs described in the literature (). Key differences in substitution patterns, synthetic yields, and spectroscopic properties are highlighted.

Structural Analogues: Benzimidazole Sulfonamides

Compound 3q/3r (1:1 ratio):

- Structure: Combines a benzimidazole core with a 4-(dimethylaminomethyl)benzenesulfonyl group, a 3,5-dimethyl-4-methoxy-2-pyridylmethylsulfinyl substituent, and a morpholin-4-ylpropoxy side chain.

- Key Features : The sulfonamide and sulfinyl groups enhance hydrogen-bonding capacity, while the morpholine-propoxy chain improves solubility.

- Synthesis : Achieved 89% yield via nucleophilic substitution and oxidation steps, suggesting efficient synthetic routes for morpholine-containing benzimidazoles .

Compound 3s/3t (1:1 ratio):

- Structure: Similar to 3q/3r but lacks the morpholine-propoxy chain, instead featuring a dimethylamino group directly on the benzenesulfonyl moiety.

- Key Features : Reduced polarity compared to 3q/3r due to the absence of the morpholine ether.

- Synthesis : Yield of 87% and a melting point of 92–96°C, indicating comparable synthetic efficiency but distinct crystallinity .

Contrast with this compound

- Substituent Effects: The morpholine-4-carbonyl group provides a rigid, polar substituent, contrasting with the flexible morpholine-propoxy chain in 3q/3r.

- Spectroscopic Data :

Table 1: Key Properties of Compared Compounds

| Property | This compound | Compound 3q/3r | Compound 3s/3t |

|---|---|---|---|

| Core Structure | Benzodiazole | Benzimidazole | Benzimidazole |

| Key Substituents | 5,6-dimethyl; morpholine-4-carbonyl | Morpholine-propoxy; sulfinyl | Dimethylamino; sulfinyl |

| Synthetic Yield | Not reported | 89% | 87% |

| Polarity | Moderate (carbonyl group) | High (ether and sulfonyl) | Moderate (dimethylamino) |

| ¹H-NMR Features | δ 2.2–2.3 (methyl), 3.7–4.0 (morpholine) | δ 2.2–8.2 (multiple signals) | δ 2.2–8.2 (similar to 3q/3r) |

Research Implications

- Synthetic Accessibility : Morpholine-containing heterocycles (e.g., 3q/3r) demonstrate high yields (~87–89%), suggesting that this compound could be synthesized efficiently using analogous methods .

- Biological Potential: The benzodiazole core may offer unique binding profiles compared to benzimidazoles, particularly in targeting ATP-binding pockets or metal-dependent enzymes.

- Solubility : The morpholine carbonyl group likely enhances aqueous solubility relative to sulfonamide-based analogs, a critical factor for bioavailability.

Biological Activity

5,6-DIMETHYL-1-(MORPHOLINE-4-CARBONYL)-1H-1,3-BENZODIAZOLE is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzodiazole core , which is known for its diverse pharmacological properties. The presence of the morpholine-4-carbonyl moiety enhances its solubility and biological activity. Its molecular formula is with a CAS number of 4579-60-6 .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazoles, including this compound, exhibit promising antimicrobial properties. For instance, related compounds have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| 5,6-Dimethyl Benzodiazole Derivative | Staphylococcus aureus | 3.12 |

| 5,6-Dimethyl Benzodiazole Derivative | Escherichia coli | 12.5 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It was found to inhibit several key enzymes involved in cancer progression, including VEGFR-2 , which is crucial for angiogenesis . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating the caspase cascade .

Antiviral Activity

In addition to antibacterial and anticancer properties, benzodiazole derivatives have shown antiviral activity against various viruses by inhibiting viral RNA synthesis . This suggests that this compound could be a candidate for further antiviral research.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to cancer growth and survival.

- Interference with Bacterial Cell Wall Synthesis : Similar compounds disrupt the synthesis of critical components in bacterial cell walls.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Case Studies

One notable study focused on the synthesis and characterization of this compound alongside its derivatives. The researchers reported that modifications to the benzodiazole structure significantly impacted its biological activity. The introduction of different substituents at specific positions enhanced both solubility and potency against target pathogens .

Q & A

Q. What are the recommended synthetic routes and purification methods for 5,6-dimethyl-1-(morpholine-4-carbonyl)-1H-1,3-benzodiazole?

Answer: A typical synthesis involves:

- Step 1: Reacting 5,6-dimethyl-1H-benzodiazole with morpholine-4-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added as a base to neutralize HCl byproducts.

- Step 2: Refluxing the mixture at 40–50°C for 12–15 hours, followed by cooling and extraction with DCM.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure compound. Confirm purity via TLC and HPLC (>95% purity).

- Structural Confirmation: Use -NMR (e.g., δ 2.3 ppm for methyl groups, δ 3.6–3.8 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- - and -NMR: Assign methyl groups (δ 2.1–2.5 ppm) and carbonyl/morpholine signals (δ 160–170 ppm for carbonyl, δ 45–55 ppm for morpholine carbons).

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H] ~318 Da).

- Elemental Analysis: Verify C, H, N content (e.g., C: ~60%, H: ~6%, N: ~14%).

- IR Spectroscopy: Confirm carbonyl stretch (~1650–1700 cm) and benzodiazole ring vibrations .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Answer: For single-crystal X-ray diffraction:

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution: Employ SHELXT for initial phase determination via intrinsic phasing.

- Refinement: Use SHELXL with full-matrix least-squares refinement. Key parameters:

- R1 factor: Target < 0.05 for high-resolution data.

- Displacement parameters: Anisotropic refinement for non-H atoms.

- Hydrogen atoms: Added geometrically and refined isotropically.

- Validation: Check for residual electron density (< 0.5 eÅ) and CIF completeness .

Q. What reaction pathways are plausible for modifying the morpholine or benzodiazole moieties?

Answer:

- Substitution Reactions:

- Morpholine: Replace morpholine with piperazine via nucleophilic acyl substitution (react with piperazine in DMF at 80°C).

- Benzodiazole: Introduce halogens (e.g., bromination using NBS in CCl) for cross-coupling reactions.

- Oxidation: Use Jones reagent (CrO/HSO) to oxidize methyl groups to carboxylic acids.

- Reduction: Catalytic hydrogenation (H, Pd/C) to reduce benzodiazole rings to dihydro derivatives .

Q. How should researchers resolve contradictions in synthetic yield or spectroscopic data across studies?

Answer:

- Parameter Optimization: Vary solvents (e.g., DMF vs. THF), temperatures, or catalysts (e.g., DMAP vs. TEA) to identify optimal conditions.

- Data Reconciliation:

- Compare -NMR spectra across studies to detect impurities (e.g., residual solvents).

- Use HPLC-MS to trace byproducts (e.g., unreacted starting materials).

- Case Example: A 2024 study reported 70% yield using DCM/TEA, while a 2023 study achieved 85% in THF/DBU. This discrepancy may arise from DBU’s superior HCl scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.